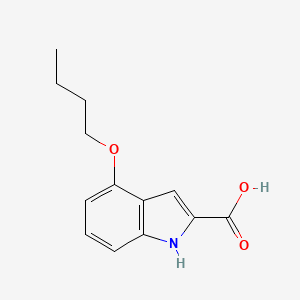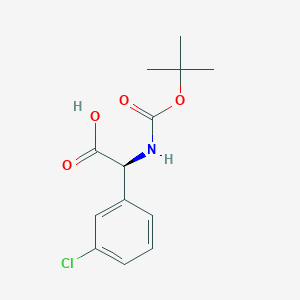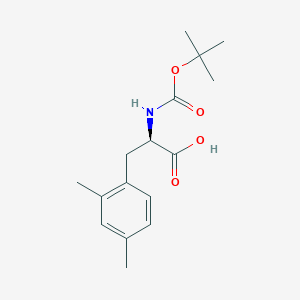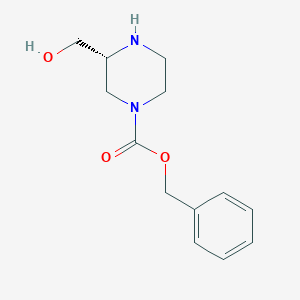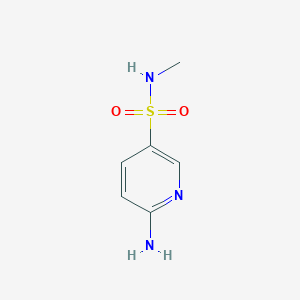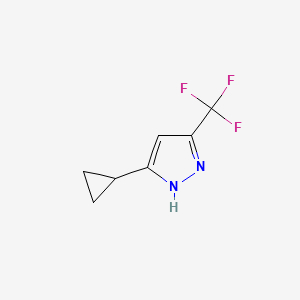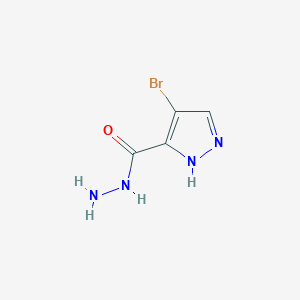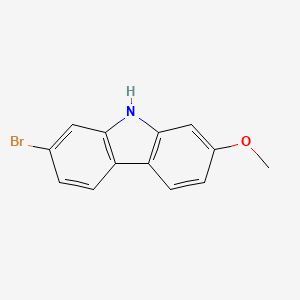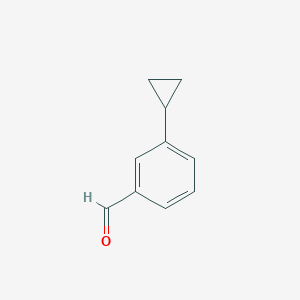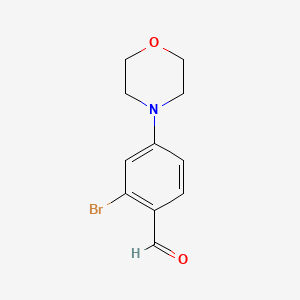
2-bromo-4-(n-morpholino)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-(n-morpholino)-benzaldehyde is a synthetic organic compound with the chemical formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is known for its versatile properties, making it valuable in various scientific fields.
Applications De Recherche Scientifique
2-bromo-4-(n-morpholino)-benzaldehyde is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . This reaction is carried out in acetonitrile at room temperature and then heated to 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods allows for the production of the compound in larger quantities for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-(n-morpholino)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of 2-bromo-4-(n-morpholino)-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can undergo substitution reactions.
Comparaison Avec Des Composés Similaires
2-bromo-4-(n-morpholino)-benzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the morpholine ring, making it less versatile in certain applications.
4-Morpholin-4-ylbenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
The presence of both the bromine atom and the morpholine ring in this compound makes it unique and valuable for specific research applications .
Propriétés
IUPAC Name |
2-bromo-4-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLUXWMBHPQEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428096 |
Source


|
| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883522-52-9 |
Source


|
| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
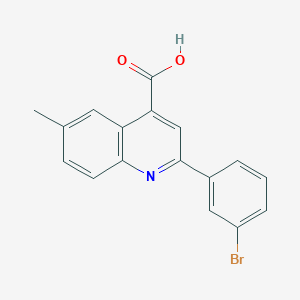
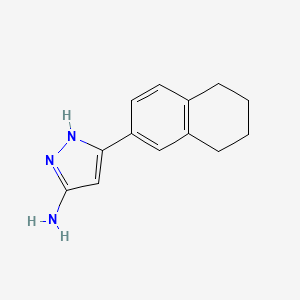
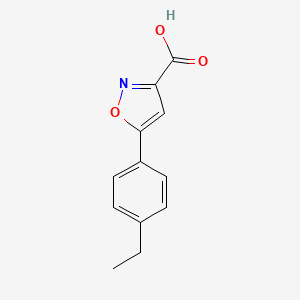
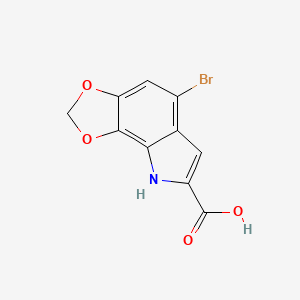
![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)
